Nafadotride

描述

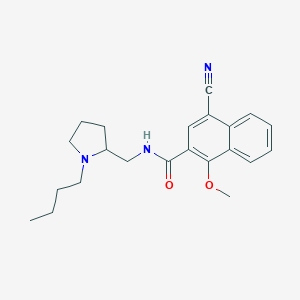

纳法多肽是一种合成有机化合物,以其作为多巴胺受体拮抗剂的作用而闻名。它对多巴胺 D3 受体亚型具有高度选择性,使其成为神经药理学研究中的宝贵工具。 该化合物的化学式为 C22H27N3O2,摩尔质量为 365.47 g/mol .

准备方法

合成路线和反应条件

纳法多肽通过 4-氰基-1-甲氧基萘-2-羧酸与 1-(1-丁基吡咯烷-2-基)甲胺的正式缩合反应合成 。该反应通常涉及使用偶联剂,如 N,N'-二环己基碳二亚胺 (DCC),以促进酰胺键的形成。该反应在二氯甲烷等有机溶剂中,在惰性气氛下进行,以防止氧化。

工业生产方法

虽然纳法多肽的具体工业生产方法尚未广泛报道,但一般方法将涉及扩大实验室合成规模。这将包括优化反应条件以最大限度地提高产率和纯度,以及实施纯化技术,例如重结晶或色谱法。

化学反应分析

反应类型

纳法多肽主要由于萘环上存在氰基和甲氧基等官能团而发生取代反应。这些基团可以作为亲核或亲电取代反应的目标。

常用试剂和条件

亲核取代: 甲醇钠或氰化钾等试剂可用于在萘环上引入新的取代基。

亲电取代: 溴或硝酸等试剂可分别用于引入卤素或硝基。

主要产物

这些反应形成的主要产物取决于所用试剂和条件的具体情况。例如,纳法多肽的溴化将产生溴化衍生物,而硝化将产生硝基衍生物。

科学研究应用

Neuropharmacological Research

Nafadotride has been extensively studied for its effects on dopaminergic systems, particularly in the context of neuropsychiatric disorders. Research indicates that this compound can influence locomotion and exploratory behavior in animal models, distinguishing its effects from other antipsychotics such as haloperidol and clozapine.

Case Study Example

A study conducted on adult male Wistar rats demonstrated that this compound increased spontaneous locomotion at low doses (0.1-1 mg/kg) without affecting striatal homovanillic acid levels, contrasting with the effects of haloperidol, which typically induces catalepsy at similar doses .

Treatment of Parkinson's Disease

This compound's selective action on the D3 receptor suggests potential therapeutic benefits in Parkinson's disease, particularly in managing levodopa-induced dyskinesias. Research has shown that this compound can mitigate these side effects while enhancing dopaminergic signaling.

Case Study Example

In a model of Parkinson's disease, this compound reduced contralateral rotations induced by levodopa administration, indicating its potential to improve motor function while minimizing dyskinetic effects .

Investigation of Schizophrenia

The unique profile of this compound makes it a candidate for studying schizophrenia and other psychotic disorders. Its ability to selectively antagonize D3 receptors may provide insights into the role of this receptor subtype in the pathophysiology of schizophrenia.

Research Findings

Studies have indicated that this compound may produce behavioral effects similar to atypical antipsychotics without the typical side effects associated with dopamine D2 antagonism, suggesting a different mechanism that could be beneficial in treating schizophrenia .

Behavioral Studies

This compound is employed in various behavioral studies to explore the neurochemical pathways involved in addiction and reward mechanisms. Its antagonistic properties at the D3 receptor are particularly relevant for understanding substance use disorders.

Research Insights

Research has demonstrated that this compound can alter reward-related behaviors in animal models, potentially providing a new avenue for addiction treatment strategies .

Summary Table of Applications

作用机制

纳法多肽通过与多巴胺 D3 受体竞争性结合发挥作用,从而阻断多巴胺的作用。这种拮抗作用阻止多巴胺激活受体,从而可以调节各种生理和行为反应。 该化合物对多巴胺 D3 受体的高度选择性,超过其他多巴胺受体亚型(如 D2 和 D4),使其成为解剖这些受体在脑中特定作用的宝贵工具 .

相似化合物的比较

类似化合物

氟哌啶醇: 一种多巴胺 D2 受体拮抗剂,对 D3 受体具有一定亲和力。

舒必利: 一种选择性多巴胺 D2 受体拮抗剂,对 D3 受体亲和力较低。

U99194A: 另一种用于研究的选择性多巴胺 D3 受体拮抗剂。

独特性

纳法多肽的独特性在于其对多巴胺 D3 受体的高度选择性,远高于其他类似化合物。 这种选择性允许更精确地研究 D3 受体在各种生理和病理过程中的作用 .

生物活性

Nafadotride, a selective antagonist of the dopamine D3 receptor, has garnered significant interest in pharmacological research due to its unique properties and potential therapeutic applications. This article provides a comprehensive overview of the biological activity of this compound, focusing on its receptor affinity, behavioral effects, and relevant case studies.

Overview of this compound

This compound (CAS 149649-22-9) is characterized as a highly potent and competitive antagonist specifically targeting the dopamine D3 receptor. Its selectivity is notable, with Ki values indicating strong affinity for D3 receptors compared to D2 receptors. The following table summarizes the binding affinities of this compound at various dopamine receptors:

| Receptor Type | Ki Value (nM) |

|---|---|

| Dopamine D3 | 0.52 |

| Dopamine D2 | 5.0 |

| Dopamine D1 | 269 |

These values demonstrate that this compound is approximately ten times more selective for the D3 receptor than for the D2 receptor, making it a valuable tool for studying the role of these receptors in neuropharmacology .

This compound functions primarily as a competitive antagonist at the dopamine D3 receptor. In vitro studies have shown that it can inhibit dopamine-induced mitogenesis in cell lines expressing D3 receptors without exhibiting intrinsic agonist activity. This was quantified using thymidine incorporation assays, where this compound demonstrated a pA2 value of 9.6 against quinpirole-induced responses .

In vivo studies further elucidate its action; low doses (0.1-1 mg/kg) of this compound have been shown to increase spontaneous locomotion in habituated rats and climbing behavior in mice, contrasting with higher doses that induce catalepsy, similar to the effects observed with haloperidol, a known D2 antagonist . This biphasic effect suggests that low doses may preferentially block D3 receptors, leading to increased locomotor activity, while higher doses engage both D2 and D3 receptors.

Case Studies and Research Findings

Several studies have investigated the behavioral and biochemical effects of this compound:

- Sautel et al. (1995) conducted a study examining the differential effects of this compound on locomotor activity in rats. They found that low doses stimulated locomotion while high doses inhibited it, supporting the hypothesis that this compound's effects are dose-dependent and mediated through its action on dopamine receptors .

- Research by Tocris Bioscience highlights that this compound's preferential binding to D3 receptors could have implications for treating conditions such as schizophrenia and drug addiction, where dysregulation of dopaminergic systems is prevalent .

- Another study compared this compound with other selective antagonists like (+)-S 14297 and GR 103691. While all compounds exhibited varying degrees of selectivity for D3 over D2 receptors, this compound was noted for its significant impact on prolactin secretion and striatal dopamine synthesis, further establishing its pharmacological relevance .

属性

IUPAC Name |

N-[(1-butylpyrrolidin-2-yl)methyl]-4-cyano-1-methoxynaphthalene-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O2/c1-3-4-11-25-12-7-8-17(25)15-24-22(26)20-13-16(14-23)18-9-5-6-10-19(18)21(20)27-2/h5-6,9-10,13,17H,3-4,7-8,11-12,15H2,1-2H3,(H,24,26) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDZASIQMRGPBCQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCN1CCCC1CNC(=O)C2=C(C3=CC=CC=C3C(=C2)C#N)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1042603 | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

365.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

149649-22-9 | |

| Record name | Nafadotride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=149649-22-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nafadotride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1042603 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。